3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the bromination of a methoxy-substituted benzene ring, followed by the formation of a propanamide linkage through amide bond formation. The thiophen-3-yl and pyridin-4-yl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiophene groups.
Reduction: Reduction reactions could target the bromine substituent or the amide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while reduction could produce dehalogenated or amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4-methoxyphenyl)propanamide: Lacks the thiophen-3-yl and pyridin-4-yl groups.
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Lacks the bromo-methoxyphenyl group.
Uniqueness
The unique combination of functional groups in 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-25-19-4-2-14(10-17(19)21)3-5-20(24)23-12-15-6-8-22-18(11-15)16-7-9-26-13-16/h2,4,6-11,13H,3,5,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAMVFNQGNLPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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